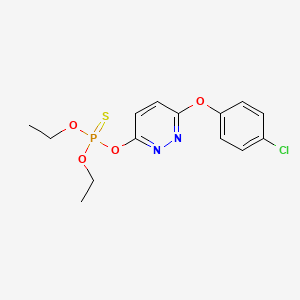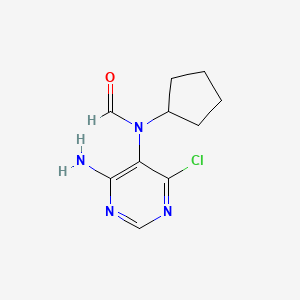
N-(4-amino-6-chloropyrimidin-5-yl)-N-cyclopentylformamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-amino-6-chloropyrimidin-5-yl)-N-cyclopentylformamide is a chemical compound with a molecular formula of C11H14ClN5O. This compound is characterized by the presence of a pyrimidine ring substituted with an amino group at the 4-position and a chlorine atom at the 6-position, along with a cyclopentyl group attached to the formamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-6-chloropyrimidin-5-yl)-N-cyclopentylformamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Chlorination: The pyrimidine ring is then chlorinated at the 6-position using a chlorinating agent such as phosphorus oxychloride (POCl3).
Amination: The chlorinated pyrimidine is subjected to nucleophilic substitution with ammonia or an amine to introduce the amino group at the 4-position.
Formylation: The amino-chloropyrimidine is then reacted with formic acid or a formylating agent to introduce the formamide group.
Cyclopentylation: Finally, the formamide derivative is reacted with cyclopentylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-6-chloropyrimidin-5-yl)-N-cyclopentylformamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles like thiols, amines, alkoxides, in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-(4-amino-6-chloropyrimidin-5-yl)-N-cyclopentylformamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-amino-6-chloropyrimidin-5-yl)-N-cyclopentylformamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-amino-6-chloropyrimidin-5-yl)formamide
- N-(4-amino-6-chloropyrimidin-5-yl)-N-methylformamide
- N-(4-amino-6-chloropyrimidin-5-yl)-N-ethylformamide
Uniqueness
N-(4-amino-6-chloropyrimidin-5-yl)-N-cyclopentylformamide is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.
Properties
CAS No. |
40067-41-2 |
|---|---|
Molecular Formula |
C10H13ClN4O |
Molecular Weight |
240.69 g/mol |
IUPAC Name |
N-(4-amino-6-chloropyrimidin-5-yl)-N-cyclopentylformamide |
InChI |
InChI=1S/C10H13ClN4O/c11-9-8(10(12)14-5-13-9)15(6-16)7-3-1-2-4-7/h5-7H,1-4H2,(H2,12,13,14) |
InChI Key |
FZWKJECFULLCEC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N(C=O)C2=C(N=CN=C2Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




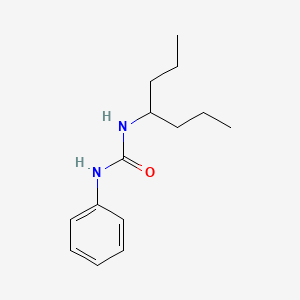

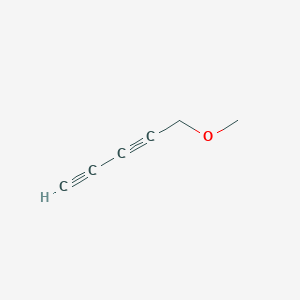

![1-[2-Hydroxy-4-(nonyloxy)phenyl]ethan-1-one](/img/structure/B14651642.png)


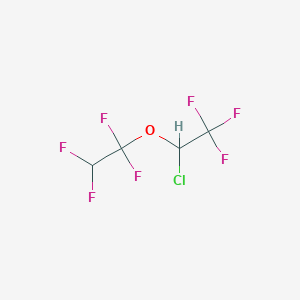
![N-[(Z)-(3-methyl-2-nitroimidazol-4-yl)methylideneamino]-2-pyridin-1-ium-1-ylacetamide;chloride](/img/structure/B14651657.png)
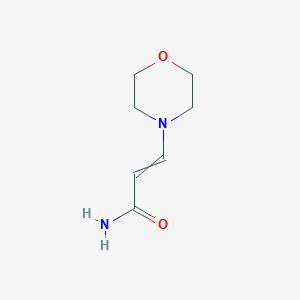
![{2,4-Bis[(oxiran-2-yl)methoxy]phenyl}methanol](/img/structure/B14651662.png)
